molecular formula C9H10N2O2 B073327 2-Hydroxyimino-N-p-tolyl-acetamide CAS No. 1132-40-7

2-Hydroxyimino-N-p-tolyl-acetamide

Cat. No. B073327
CAS RN: 1132-40-7
M. Wt: 178.19 g/mol
InChI Key: AEWRKRLVPROQRN-UXBLZVDNSA-N
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Patent
US09006454B2

Procedure details

2-Hydroxyimino-N-p-tolyl-acetamide (14 g, 0.0078 mol) was added portion wise to a preheated (60° C.) conc. H2SO4 (70 mL) over a period of 30 min. After the addition, the mixture was stirred at the same temperature for another 1 h. The reaction mixture was cooled to room temperature and was poured into crushed ice. The precipitate was collected by filtration and washed with chilled water several times. Finally it was dried in a vacuum oven to get the required product as brick red coloured solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ON=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)=[O:5].[OH:14]S(O)(=O)=O>>[CH3:13][C:10]1[CH:9]=[C:8]2[C:7](=[CH:12][CH:11]=1)[NH:6][C:4](=[O:5])[C:3]2=[O:14]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ON=CC(=O)NC1=CC=C(C=C1)C
Name
Quantity
70 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with chilled water several times
CUSTOM
Type
CUSTOM
Details
Finally it was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.